2,4,5,6-Tetrahydroxy-1-methoxy-3-methylanthracene-9,10-dione
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Overview
Description
2,4,5,6-Tetrahydroxy-1-methoxy-3-methylanthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6-Tetrahydroxy-1-methoxy-3-methylanthracene-9,10-dione typically involves the oxidation of precursor anthracene derivatives. One common method includes the use of vanadium pentoxide (V2O5) as a catalyst in a gas-phase oxidation process. The reaction is carried out at elevated temperatures around 389°C, where the precursor is vaporized and mixed with air before entering the oxidation chamber .
Industrial Production Methods
In industrial settings, the compound can be produced using a liquid-phase oxidation method. This involves dissolving the precursor in a solvent like trichlorobenzene and adding nitric acid while maintaining the reaction temperature between 105-110°C. The by-products are removed, and the solvent is evaporated under reduced pressure to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2,4,5,6-Tetrahydroxy-1-methoxy-3-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and vanadium pentoxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted anthraquinone derivatives .
Scientific Research Applications
2,4,5,6-Tetrahydroxy-1-methoxy-3-methylanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: The compound exhibits biological activity and is studied for its potential therapeutic effects.
Medicine: Research is ongoing to explore its use in developing new drugs, particularly for its antioxidant and anticancer properties.
Industry: It is used in the production of dyes, pigments, and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 2,4,5,6-Tetrahydroxy-1-methoxy-3-methylanthracene-9,10-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. It can modulate oxidative stress pathways, inhibit certain enzymes, and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3,8-Trihydroxy-6-methylanthracene-9,10-dione: Known for its antiviral activity.
1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone: Isolated from natural sources and studied for its biological properties
Uniqueness
2,4,5,6-Tetrahydroxy-1-methoxy-3-methylanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other anthraquinone derivatives .
Properties
CAS No. |
183789-84-6 |
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Molecular Formula |
C16H12O7 |
Molecular Weight |
316.26 g/mol |
IUPAC Name |
2,4,5,6-tetrahydroxy-1-methoxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O7/c1-5-11(18)9-10(16(23-2)12(5)19)13(20)6-3-4-7(17)14(21)8(6)15(9)22/h3-4,17-19,21H,1-2H3 |
InChI Key |
ODOPMXBMMZFLCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C(=C1O)OC)C(=O)C3=C(C2=O)C(=C(C=C3)O)O)O |
Origin of Product |
United States |
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